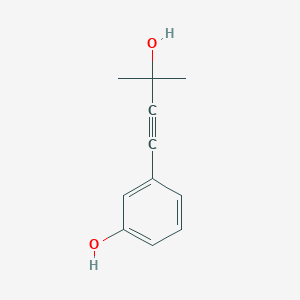
3-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenol is an organic compound with the molecular formula C12H12O2 It is characterized by a phenolic group attached to a hydroxy-methylbutynyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenol typically involves the reaction of a phenolic compound with a suitable alkyne precursor. One common method is the Sonogashira coupling reaction, where a phenol derivative reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The phenolic hydrogen can be substituted with various electrophiles in reactions such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones or hydroxyquinones.
Reduction: Alkenes or alkanes.
Substitution: Alkylated or acylated phenols.
Applications De Recherche Scientifique
3-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism of action of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the alkyne group can undergo cycloaddition reactions. These interactions can modulate biological pathways and affect cellular processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a phenol.
2,6-Bis(3-hydroxy-3-methylbut-1-yn-1-yl)pyridine: Contains two hydroxy-methylbutynyl groups attached to a pyridine ring.
Uniqueness
3-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenol is unique due to its specific combination of a phenolic group and an alkyne side chain. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
90684-07-4 |
|---|---|
Formule moléculaire |
C11H12O2 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
3-(3-hydroxy-3-methylbut-1-ynyl)phenol |
InChI |
InChI=1S/C11H12O2/c1-11(2,13)7-6-9-4-3-5-10(12)8-9/h3-5,8,12-13H,1-2H3 |
Clé InChI |
QMRQCCJOAQXZDK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#CC1=CC(=CC=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-hydroxyethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14353359.png)
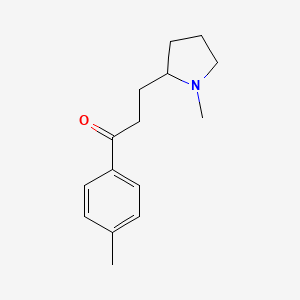
![4-[1-(Acetyloxy)ethenyl]phenyl chloroacetate](/img/structure/B14353370.png)
![N-[(3-Isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide](/img/structure/B14353383.png)
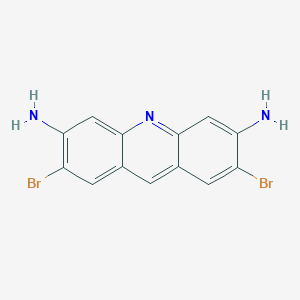

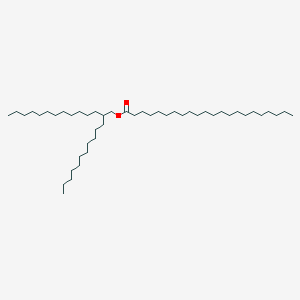
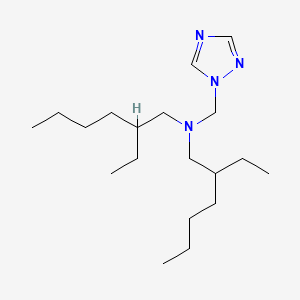
![2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14353415.png)

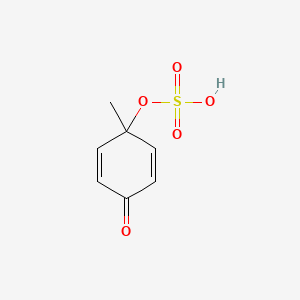
![5-[(E)-(2-Cyanopropan-2-yl)diazenyl]pentanenitrile](/img/structure/B14353426.png)
![4-(2-Methoxyphenyl)-2-methyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14353428.png)

